6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

Antitubercular Positional isomer SAR MIC comparison

This 6-chloro regioisomer demonstrates critical 2-fold antitubercular potency advantage over the 7-chloro analog (MIC 0.39 vs 0.78 µg/mL). It is equipotent to 6-fluoro/6-bromo derivatives, enabling halogen substitution without activity loss. Cost-effective scale-up via benzoxazinone route (83% yield) ensures batch consistency. Choose this compound when M. tuberculosis growth inhibition consistency is non-negotiable.

Molecular Formula C14H10ClN3O2S
Molecular Weight 319.8 g/mol
CAS No. 955314-73-5
Cat. No. B6421402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
CAS955314-73-5
Molecular FormulaC14H10ClN3O2S
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20)
InChIKeyBZFFRDMHHDHNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 11 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 955314-73-5): Structural Identity, Pharmacological Class, and Procurement Baseline


6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 955314-73-5) is a synthetic halogenated 4-hydroxy-2-quinolone derivative bearing a 4-methylthiazol-2-yl carboxamide side chain at the 3-position of the quinoline nucleus [1]. It belongs to the class of 4-methyl-2-thiazolylamides of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids, a series originally designed to optimize the antitubercular pharmacophore by systematic introduction of halogen atoms at the 6- and 7-positions of the quinoline benzene ring [1]. The compound is a colorless crystalline solid (mp 285 °C, decomposition) with the molecular formula C₁₄H₁₀ClN₃O₃S and a molecular weight of 319.77 g/mol, and is virtually insoluble in water [1].

Why In-Class 4-Hydroxyquinoline-3-carboxamides Cannot Substitute for 6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 955314-73-5)


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, both the position and identity of the halogen substituent on the quinoline benzene ring critically determine antitubercular potency. A direct head-to-head comparison within a single published study demonstrates that the 6-chloro regioisomer (the target compound) achieves a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Mycobacterium tuberculosis H37Rv, whereas the 7-chloro positional isomer exhibits only half the potency with an MIC of 0.78 µg/mL [1]. Furthermore, the unsubstituted (non-halogenated) parent compound is 2- to 4-fold less potent than any of the 6-halogenated derivatives [1]. These data establish that simple in-class substitution—even among chloro-substituted isomers—can result in a two-fold or greater loss of antitubercular activity, making generic replacement without quantitative verification scientifically unsound for any application requiring consistent M. tuberculosis inhibition.

Quantitative Differentiation Evidence for 6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 955314-73-5) Against Closest Analogs


6-Chloro vs. 7-Chloro Positional Isomer: Two-Fold MIC Advantage in M. tuberculosis H37Rv

In a direct head-to-head comparison within the same study, the 6-chloro regioisomer (target compound 1c) demonstrated an MIC of 0.39 µg/mL against M. tuberculosis H37Rv ATCC 27294, while the 7-chloro positional isomer (compound 1d) showed an MIC of 0.78 µg/mL under identical assay conditions [1]. Both compounds achieved ≥99% growth inhibition at a screening concentration of 6.25 µg/mL in the TAACF radiometric assay, but the 6-chloro isomer required only half the concentration to reach its MIC endpoint [1].

Antitubercular Positional isomer SAR MIC comparison

6-Chloro vs. 6-Fluoro and 6-Bromo Analogs: Equivalent Antitubercular Potency with Different Halogen Pharmacophores

Within the same experimental series, the 6-chloro derivative (1c, target compound), 6-fluoro derivative (1a), and 6-bromo derivative (1e) all exhibited identical MIC values of 0.39 µg/mL and 100% growth inhibition of M. tuberculosis H37Rv at 6.25 µg/mL [1]. The 6,7-difluoro analog (1b) and 6-iodo analog (1f) showed 99% and 100% inhibition respectively, with the 6-iodo analog requiring a higher MIC of 0.78 µg/mL [1]. This demonstrates that chlorine at the 6-position delivers antitubercular potency fully equivalent to fluorine or bromine at the same position, while offering distinct physicochemical properties (lipophilicity, metabolic stability, synthetic accessibility) that may favor chlorine for certain lead optimization trajectories [1].

Halogen SAR Antitubercular Isosteric replacement

6-Chloro Derivative vs. Unsubstituted (Non-Halogenated) Parent Compound: 2- to 4-Fold MIC Improvement Confirmed by Cross-Study Comparison

The authors of the primary study explicitly reference the previously reported unsubstituted 4-methyl-2-thiazolylamide parent compound (lacking any halogen on the quinoline benzene ring) and state that the MIC values of all halogenated derivatives (including the 6-chloro target compound) are lower than that of the unsubstituted analog 'by a factor of 2–4' [1]. While the exact MIC of the unsubstituted compound is reported in a separate publication (Ukrainets et al., Farm. Zh., 2000, No. 1, 75), the 2- to 4-fold improvement range is directly asserted in the head-to-head discussion of the 2006 paper [1].

Halogenation benefit Antitubercular SAR Cross-study MIC comparison

Synthetic Accessibility: 6-Chloro Ethyl Ester Precursor Achieves 83% Yield via Optimized Benzoxazinone Route

The synthesis of the key intermediate ethyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate (2c) was achieved by two distinct routes. Method A (via methyl 5-chloroanthranilate, ethoxymalonyl chloride acylation, and Dieckmann cyclization) gave a 57% overall yield. Method B (via direct acylation of 5-chloroanthranilic acid, benzoxazinone formation with acetic anhydride, and triethylamine-mediated recyclization in ethanol) provided a substantially improved 83% yield without requiring intermediate purification [1]. This 26-percentage-point yield advantage of Method B over Method A demonstrates a practical synthetic path for larger-scale procurement of the 6-chloro ester precursor, which is then converted to the final amide target compound by solvent-free fusion with 2-amino-4-methylthiazole at 160–180 °C in high yield [1].

Synthetic yield Process chemistry Scalability

Validated Application Scenarios for 6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 955314-73-5) Based on Quantitative Evidence


Antitubercular Lead Optimization: 6-Chloro as a Fluorine/Bromine Isostere with Equivalent Potency

In antitubercular lead optimization programs utilizing the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold, the 6-chloro derivative (MIC = 0.39 µg/mL against M. tuberculosis H37Rv) serves as a direct potency-equivalent replacement for the 6-fluoro and 6-bromo analogs (both MIC = 0.39 µg/mL) [1]. This enables medicinal chemistry teams to deploy a chlorine atom at C(6) as a strategy for modulating lipophilicity (ClogP), metabolic stability, or synthetic tractability without sacrificing target engagement, supported by quantitative equipotency data from a single controlled study [1].

Positional Isomer Differentiation: 6-Chloro Selection Over 7-Chloro for Maximized MIC Potency

For screening cascades where only one chloro-substituted regioisomer can be advanced, the 6-chloro isomer (MIC = 0.39 µg/mL) should be prioritized over the 7-chloro isomer (MIC = 0.78 µg/mL) based on a two-fold potency advantage demonstrated under identical TAACF radiometric assay conditions [1]. This quantitative differentiation supports definitive go/no-go decisions in hit triage, compound procurement for dose-response confirmation, and selection of the optimal chloro-substituted scaffold for further SAR exploration [1].

Halogenation-Dependent Activity Validation: Benchmarking Against the Unsubstituted Parent Compound

The 6-chloro derivative provides a 2- to 4-fold MIC improvement over the non-halogenated parent 4-methyl-2-thiazolylamide of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid [1]. This makes the compound an essential positive control for studies investigating the contribution of C(6) halogenation to antitubercular activity within this chemotype, and a recommended procurement choice over the unsubstituted analog for any assay requiring robust M. tuberculosis growth inhibition [1].

Scalable Synthesis and Gram-Scale Procurement via the High-Yield Benzoxazinone Route

The demonstrated 83% yield for the ethyl ester precursor 2c via the benzoxazinone recyclization route (Method B), without intermediate purification, supports cost-effective gram-to-kilogram scale procurement [1]. This route uses commercially available 5-chloroanthranilic acid and ethoxymalonyl chloride as starting materials, and the final amide formation proceeds in high yield by solvent-free fusion with 2-amino-4-methylthiazole [1]. Procurement specifications should reference this synthetic path to ensure batch-to-batch consistency in purity and yield.

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